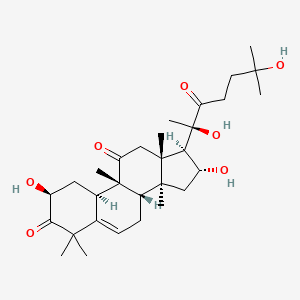

(10alpha)-2beta,16alpha,20,25-Tetrahydroxy-9beta-methyl-19-norlanosta-5-ene-3,11,22-trione

Overview

Description

23,24-Dihydrocucurbitacin D is a naturally occurring tetracyclic triterpenoid compound derived from cucurbitacins, which are found in plants of the Cucurbitaceae family. These compounds are known for their bitter taste and have been used in traditional medicine for their various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (10alpha)-2beta,16alpha,20,25-Tetrahydroxy-9beta-methyl-19-norlanosta-5-ene-3,11,22-trione involves the reduction of the C(23)-C(24) double bond in cucurbitacin D. This can be achieved through catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas at room temperature . The reaction typically proceeds smoothly, yielding the desired dihydro product.

Industrial Production Methods: The extraction process may include solvent extraction, chromatography, and crystallization to purify the compound .

Chemical Reactions Analysis

Types of Reactions: 23,24-Dihydrocucurbitacin D undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or alcohols.

Reduction: Further reduction can lead to the saturation of other double bonds in the molecule.

Substitution: It can undergo nucleophilic substitution reactions at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Chemistry: It serves as a valuable intermediate in the synthesis of other bioactive compounds.

Biology: It has been shown to exhibit significant anti-inflammatory and antimicrobial activities.

Industry: It may be used in the development of pharmaceuticals and other therapeutic agents.

Mechanism of Action

The mechanism of action of (10alpha)-2beta,16alpha,20,25-Tetrahydroxy-9beta-methyl-19-norlanosta-5-ene-3,11,22-trione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

23,24-Dihydrocucurbitacin D is unique among cucurbitacins due to its specific structural features and biological activities. Similar compounds include:

Cucurbitacin D: The parent compound with a C(23)-C(24) double bond.

23,24-Dihydrocucurbitacin B: Another dihydro derivative with similar pharmacological activities.

Cucurbitacin E: Known for its potent anticancer properties but differs in its acetylation pattern and hydroxyl groups.

These compounds share similar biological activities but differ in their specific molecular targets and pathways, making each unique in its therapeutic potential .

Biological Activity

(10alpha)-2beta,16alpha,20,25-Tetrahydroxy-9beta-methyl-19-norlanosta-5-ene-3,11,22-trione, commonly referred to as a derivative of cucurbitacin, is a triterpenoid compound found in various plants within the Cucurbitaceae family. Cucurbitacins are known for their diverse biological activities, particularly their anticancer properties. This article focuses on the biological activity of this specific compound, exploring its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structural formula is characterized by multiple hydroxyl groups and a unique tetracyclic structure typical of cucurbitacins. Its molecular formula is , indicating a complex arrangement conducive to various biochemical interactions.

Anticancer Properties

Cucurbitacins have been extensively studied for their anticancer effects. The specific compound exhibits several mechanisms that contribute to its cytotoxic effects on cancer cells:

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting anti-apoptotic proteins such as Bcl-2. For instance, studies have shown that cucurbitacins can downregulate the JAK/STAT signaling pathway, which is often dysregulated in cancers .

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase in cancer cells. This effect is linked to the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

- Inhibition of Metastasis : In vitro studies demonstrate that cucurbitacins can reduce the migratory and invasive capabilities of cancer cells by downregulating matrix metalloproteinases (MMPs) involved in extracellular matrix degradation .

Other Pharmacological Effects

In addition to anticancer properties, this compound exhibits:

- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines and pathways.

- Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.

Research Findings and Case Studies

Several key studies have highlighted the biological activity of this compound:

-

In Vitro Studies : A study published in Pharmacokinetics and Biological Activity of Cucurbitacins demonstrated that this compound significantly inhibited the growth of various cancer cell lines including endometrial and ovarian cancers .

Cell Line IC50 (µM) Mechanism of Action Endometrial Cancer 5.0 Induction of apoptosis Ovarian Cancer 3.2 Cell cycle arrest Colon Cancer 4.8 Inhibition of migration - Animal Studies : In vivo experiments using Wistar rats showed that administration of the compound resulted in significant tumor reduction when compared to control groups. The dosage used was 2 mg/kg via intravenous injection .

- Mechanistic Insights : Further mechanistic studies revealed that cucurbitacins activate autophagy pathways while inhibiting mTOR signaling, thus promoting cell death in cancerous tissues .

Properties

IUPAC Name |

(2S,8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,17-20,23,31-32,36-37H,10-15H2,1-8H3/t17-,18+,19-,20+,23+,27+,28-,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMUUFDDBRYVNJ-VOKXYEOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2CC(C1=O)O)C)C)C(C)(C(=O)CCC(C)(C)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O)C)C)[C@](C)(C(=O)CCC(C)(C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317423 | |

| Record name | Cucurbitacin R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55903-92-9 | |

| Record name | Cucurbitacin R | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55903-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cucurbitacin R | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055903929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cucurbitacin R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.